molecular formula C20H22N2O3S B11227569 N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11227569
M. Wt: 370.5 g/mol
InChI Key: SSTQBXMCVHTQGS-UHFFFAOYSA-N
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Description

N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of thiazine derivatives. Thiazine compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . This particular compound is characterized by its unique structure, which includes a dibenzo-thiazine core with various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid with cyclopentylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with ion channels, contributing to its antihypertensive effects .

Comparison with Similar Compounds

  • 6,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives

Comparison: N-cyclopentyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and structural configuration, which contribute to its distinct pharmacological profile. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity for certain molecular targets .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclopentyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-13-11-14(20(23)21-15-7-3-4-8-15)12-17-16-9-5-6-10-18(16)26(24,25)22(2)19(13)17/h5-6,9-12,15H,3-4,7-8H2,1-2H3,(H,21,23)

InChI Key

SSTQBXMCVHTQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4CCCC4

Origin of Product

United States

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